molecular formula C13H19BFNO3 B1403083 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid CAS No. 944279-29-2

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid

Cat. No. B1403083
M. Wt: 267.11 g/mol
InChI Key: ZNQBDVFMXFSDFB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (FPP) is a boronic acid derivative that has gained importance in scientific research due to its unique chemical and physical properties1. It has been used in various fields of research and industry owing to its diverse applications1.



Synthesis Analysis

The synthesis of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is not explicitly mentioned in the search results. However, boronic acids like 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes2.



Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is not explicitly mentioned in the search results. However, the structure, properties, spectra, and suppliers for a similar compound, 3-Fluoro-4-propoxyphenylboronic acid, are available3.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not detailed in the search results. However, 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, it is known that it has unique chemical and physical properties1.


Scientific Research Applications

Synthesis and Cross-Coupling Reactions

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is utilized in the synthesis of α-(fluoro-substituted phenyl)pyridines through palladium-catalyzed cross-coupling reactions. The reactivities of various fluoro-substituted phenylboronic acids, including those with di- and tri-fluoro substituents, have been investigated in different catalyst systems, revealing varying yields and challenges related to electron-withdrawing fluorine atoms and steric hindrance (Maoliang Xu et al., 2008).

Antibacterial Activities

Compounds related to 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid have shown potential as broad-spectrum antibacterial agents. The synthesis of fluoroquinolone derivatives containing pyrrolidine rings has demonstrated high activity against both gram-positive and gram-negative bacteria, highlighting the potential of fluorinated compounds in developing new antibacterial drugs (G. Stefancich et al., 1985).

Crystal Structure and DFT Studies

The molecular structures of boric acid ester intermediates related to 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid have been confirmed through crystallographic and conformational analyses, as well as density functional theory (DFT) calculations. These studies reveal insights into the physicochemical properties and the potential of these compounds in various applications (P.-Y. Huang et al., 2021).

Electroluminescence and Photoluminescence

Research has also explored the electroluminescent and photoluminescent properties of compounds synthesized from phenylboronic acids, including derivatives similar to 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid. These studies contribute to the understanding of how such compounds can be utilized in the development of new materials for electronic and photonic applications (Gao Xi-cun, 2010).

Building Blocks for Silicon-Containing Drugs

Fluoro-substituted phenylboronic acids have been identified as potential building blocks for the synthesis of silicon-containing drugs. The introduction of silicon into drug molecules can significantly alter their physical, chemical, and biological properties, offering new opportunities for drug development (Dennis Troegel et al., 2009).

Safety And Hazards

The safety and hazards of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, similar compounds like 4-Fluorophenylboronic acid have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 32.


Future Directions

The future directions of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, it has been used in various fields of research and industry owing to its diverse applications1, suggesting potential for further exploration.


properties

IUPAC Name

[3-fluoro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQBDVFMXFSDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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